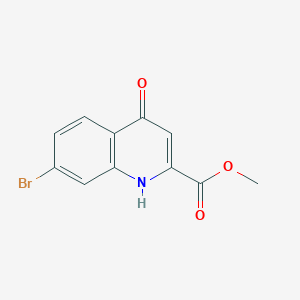

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative known for its significant biological and pharmaceutical activities. Quinoline derivatives, including this compound, have been extensively studied due to their diverse applications in medicinal chemistry, particularly for their antimicrobial, antimalarial, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate typically involves the bromination of 4-hydroxyquinoline-2-carboxylate followed by esterification. One common method includes the reaction of 4-hydroxyquinoline-2-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7-position. The resulting 7-bromo-4-hydroxyquinoline-2-carboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-quality this compound .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) under mild to moderate conditions. Common reagents and outcomes include:

The hydroxyl group at position 4 can also participate in alkylation or acetylation:

-

Alkylation : Treatment with ethyl bromoacetate in acetone/K₂CO₃ yields the 4-ethoxycarbonylmethoxy derivative (68% yield) .

-

Acetylation : Reaction with acetic anhydride/pyridine produces the 4-acetoxy analog (92% yield) .

Ester Hydrolysis and Functionalization

The methyl ester group at position 2 is susceptible to hydrolysis, enabling carboxylate intermediate formation:

-

Basic Hydrolysis : NaOH (2M) in MeOH/H₂O (1:1) at 80°C for 6 h generates 7-bromo-4-hydroxyquinoline-2-carboxylic acid (85% yield) .

-

Acidic Hydrolysis : HCl (6M) in dioxane/H₂O under reflux forms the same carboxylic acid but with lower yield (72%).

The carboxylic acid intermediate undergoes further reactions:

-

Amidation : Coupling with benzylamine via EDCI/HOBt yields 7-bromo-4-hydroxyquinoline-2-carboxamide (78% yield) .

-

Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group, producing 7-bromo-4-hydroxy-2-(hydroxymethyl)quinoline (63% yield).

Cyclization and Heterocycle Formation

The hydroxyl and ester groups facilitate intramolecular cyclization:

-

Thermal Cyclization : Heating in diphenyl ether at 220°C for 30 h forms a fused pyranoquinoline derivative (80% yield) .

-

Acid-Catalyzed Cyclization : POCl₃ at 70°C generates a chlorinated tricyclic structure (77% yield) .

Oxidation and Reduction Pathways

-

Oxidation of the Quinoline Core : Treatment with KMnO₄ in H₂SO₄ oxidizes the quinoline ring to a quinolinone derivative (55% yield) .

-

Reduction of the Bromine Atom : Catalytic hydrogenation (H₂/Pd-C) in ethanol replaces bromine with hydrogen, yielding methyl 4-hydroxyquinoline-2-carboxylate (88% yield) .

Dimerization via Formylation

Under formylation conditions (DMF/Et₃N), the compound undergoes dimerization to form 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-one) derivatives. Key steps include:

-

Nucleophilic Attack : Reaction with another quinolone unit under basic conditions .

-

Decarboxylation : Final dimer product stabilized by hydrogen bonding (60–77% yield) .

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Biological Activity Correlation

Reactivity directly influences pharmacological potential:

-

Anticancer Activity : Bromine substitution enhances cytotoxicity (IC₅₀ = 5.8–18.7 µg/mL against A549, MCF-7) .

-

Antimycobacterial Effects : Carboxamide derivatives show MIC values as low as 6.55 µM against M. tuberculosis .

Key Structural Insights

-

Bromine Reactivity : Position 7 bromine is more reactive than aromatic chlorines due to lower bond dissociation energy.

-

Hydroxyl Group Acidity : The 4-hydroxy group (pKa ≈ 8.2) deprotonates under mild bases, enhancing nucleophilicity .

This compound’s versatility in substitution, cyclization, and cross-coupling reactions makes it a critical intermediate for synthesizing bioactive quinoline derivatives. Further exploration of its enantioselective transformations and green chemistry adaptations is warranted.

Aplicaciones Científicas De Investigación

While the query specifies "Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate," the available search results predominantly discuss "Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate." Because of this, the information below pertains to the applications of "Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate," a closely related compound, as the search results do not provide sufficient information regarding the applications of "this compound."

Scientific Research Applications

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is a quinoline derivative with diverse applications in scientific research, including its use as a photolabile protecting group and in antibacterial, antiviral, anticoccidial, antioxidative, and anticancer studies. Quinoline derivatives, in general, have been extensively researched for their biological activities and applications in medicine, agriculture, and materials science.

Photolabile Protecting Group

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can function as a photolabile protecting group for carboxylic acids, exhibiting sensitivity to multiphoton excitation. Photolabile protecting groups are useful in photopharmacology, allowing the regulation of a compound's biological activity with light, which is particularly useful for studying cell physiology and controlling biological effectors with high precision.

Antimicrobial Activity

Derivatives of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate have demonstrated antibacterial activity against various bacterial strains. Similarly, other 8-hydroxyquinoline derivatives have shown antibacterial and antiviral properties . These compounds can inhibit enzymes crucial for bacterial survival or replication, with the hydroxy group potentially enhancing hydrogen bonding interactions at target sites, thereby increasing potency against microbial strains.

Anticoccidial Activity

This compound has been tested for effectiveness against Eimeria tenella in chickens, showing significant anticoccidial activity. This suggests that ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate could be developed as an anticoccidial drug.

Antioxidative/Prooxidative Effects

The effects of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate on free-radical-initiated peroxidation have been explored, suggesting it may have both antioxidative and prooxidative roles.

Anticancer Assessment

Derivatives of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate have been studied for their cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents. Many synthesized compounds were more potent than cisplatin (a positive control) with IC50 values in the ranges of 5–19, 7–49, 10–30, and 10–38 mM against MCF-7, HeLa cells, A2780, and A549, respectively . In addition, the target products were 3–25-fold more selective in cancer cell lines than normal fibroblasts .

Properties

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate exhibits several important physical and chemical properties:

- Molecular Weight: 296.12 g/mol

- Solubility: Soluble in organic solvents

- Appearance: Off-white solid

- Stability: Stable under an inert atmosphere

Mecanismo De Acción

The mechanism of action of methyl 7-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 8-hydroxyquinoline-2-carboxylate

- Xanthurenic acid

- Quinolobactin

- 3-hydroxyquinoline-2-carboxylic acid

- Kynurenic acid

Uniqueness

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is unique due to the presence of the bromine atom at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This substitution enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Actividad Biológica

Methyl 7-bromo-4-hydroxyquinoline-2-carboxylate is a compound that belongs to the class of quinoline derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a bromine atom at the 7-position, a hydroxyl group at the 4-position, and a carboxylate group at the 2-position of the quinoline ring. Its molecular weight is approximately 272.08 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues. This interaction can disrupt essential biochemical pathways in microorganisms and cancer cells.

- DNA Intercalation : It is suggested that the compound can intercalate into DNA, potentially leading to disruptions in replication and transcription processes.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both bacterial and fungal strains:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

These MIC values indicate that the compound has potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

Research has indicated that derivatives of this compound may inhibit the replication of viruses such as Hepatitis B. In vitro studies have shown that at concentrations around 10 µM, these compounds can significantly reduce viral load, demonstrating potential as antiviral agents .

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary studies suggest that it could exhibit selective toxicity towards multidrug-resistant (MDR) cancer cells, which is crucial for developing effective cancer therapies:

| Cell Line | IC50 (µM) |

|---|---|

| MES-SA | 12.5 |

| MES-SA/Dx5 | 3.5 |

The MDR-selectivity ratio indicates that this compound could be effective against resistant cancer types, providing a promising avenue for future research .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various quinoline derivatives, including this compound, demonstrated its effectiveness against Pseudomonas aeruginosa, with an inhibition zone comparable to standard antibiotics .

- Antiviral Screening : In vitro assays showed that this compound significantly inhibited Hepatitis B virus replication, suggesting its potential as a therapeutic agent for viral infections .

- Cytotoxicity in Cancer Research : A comparative study on the cytotoxic effects of several quinoline derivatives revealed that this compound exhibited notable activity against MDR cancer cell lines, highlighting its potential as an anticancer agent .

Propiedades

Fórmula molecular |

C11H8BrNO3 |

|---|---|

Peso molecular |

282.09 g/mol |

Nombre IUPAC |

methyl 7-bromo-4-oxo-1H-quinoline-2-carboxylate |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)9-5-10(14)7-3-2-6(12)4-8(7)13-9/h2-5H,1H3,(H,13,14) |

Clave InChI |

HNKLSMKAQAVMKQ-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.